7alpha-Hydroxyestradiol

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

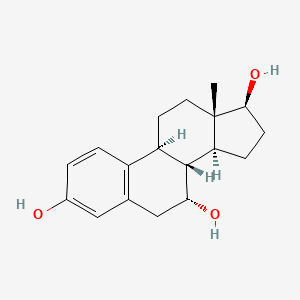

7alpha-hydroxyestradiol is a 7alpha-hydroxy steroid that is 17beta-estradiol substituted by an alpha-hydroxy group at position 7. It has a role as a human xenobiotic metabolite. It is a 7alpha-hydroxy steroid, a 17beta-hydroxy steroid, a 3-hydroxy steroid and a member of phenols. It derives from a 17beta-estradiol. It derives from a hydride of an estrane.

This compound, also known as 7α-hydroxy-17β-estradiol or NSC 89844, belongs to the class of organic compounds known as estrogens and derivatives. These are steroids with a structure containing a 3-hydroxylated estrane. This compound has been found in human hepatic tissue tissue, and has also been primarily detected in urine. Within the cell, this compound is primarily located in the cytoplasm. This compound can be biosynthesized from estrane and 17beta-estradiol.

科学研究应用

Biochemical Properties and Mechanisms

7alpha-Hydroxyestradiol is formed through the hydroxylation of estradiol by cytochrome P450 enzymes. It exhibits different binding affinities to estrogen receptors compared to its parent compound, which may influence its biological effects. The compound has been studied for its role in:

- Estrogen Metabolism : It is involved in the metabolic pathways of estrogens, influencing their biological activity and potential carcinogenicity .

- Antiproliferative Effects : Research indicates that this compound may have antiproliferative properties against certain cancer cell lines, suggesting potential therapeutic applications .

Case Studies

- Endometrial Cancer : A nested case-control study within the Women's Health Initiative observed associations between serum levels of estrogen metabolites, including this compound, and endometrial cancer risk. Higher levels were associated with increased cancer risk among postmenopausal women .

- Breast Cancer : In vitro studies have demonstrated that this compound can influence cell proliferation in breast cancer cell lines, potentially serving as a biomarker for assessing cancer risk and progression .

Data Table: Estrogen Metabolites and Cancer Risk

| Estrogen Metabolite | Association with Cancer | Source |

|---|---|---|

| This compound | Increased risk | |

| 2-Methoxyestradiol | Anticancer properties | |

| Estrone | Varies by individual |

Environmental Applications

Research has indicated that this compound can be found in wastewater due to livestock breeding activities and pharmaceutical waste. Its presence raises concerns about endocrine disruption in aquatic ecosystems. Studies are being conducted to explore bioconversion processes using microbial strains capable of degrading estrogens like this compound .

Therapeutic Potential

The unique properties of this compound suggest potential therapeutic applications:

- Hormone Replacement Therapy : Due to its estrogenic activity, it may be considered for use in hormone replacement therapies.

- Cancer Treatment : Its antiproliferative effects warrant further investigation as a potential adjunct treatment for hormone-sensitive cancers.

属性

CAS 编号 |

3398-11-6 |

|---|---|

分子式 |

C18H24O3 |

分子量 |

288.4 g/mol |

IUPAC 名称 |

(7R,8R,9S,13S,14S,17S)-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,7,17-triol |

InChI |

InChI=1S/C18H24O3/c1-18-7-6-13-12-3-2-11(19)8-10(12)9-15(20)17(13)14(18)4-5-16(18)21/h2-3,8,13-17,19-21H,4-7,9H2,1H3/t13-,14+,15-,16+,17-,18+/m1/s1 |

InChI 键 |

CQPNIWHVQNCXHA-HTPGKPQGSA-N |

SMILES |

CC12CCC3C(C1CCC2O)C(CC4=C3C=CC(=C4)O)O |

手性 SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)[C@@H](CC4=C3C=CC(=C4)O)O |

规范 SMILES |

CC12CCC3C(C1CCC2O)C(CC4=C3C=CC(=C4)O)O |

Key on ui other cas no. |

3398-11-6 |

同义词 |

estra-1,3,5(10)-triene-3,7,17-triol |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。